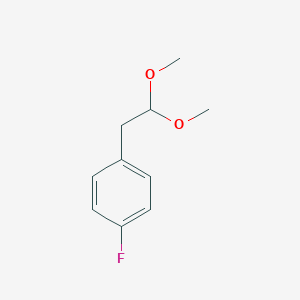

1-(2,2-Dimethoxyethyl)-4-fluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,2-dimethoxyethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDKNFHCKJLHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564369 | |

| Record name | 1-(2,2-Dimethoxyethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121039-98-3 | |

| Record name | 1-(2,2-Dimethoxyethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-dimethoxyethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2,2-Dimethoxyethyl)-4-fluorobenzene chemical properties

An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)-4-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4-fluorophenylacetaldehyde dimethyl acetal, is a fluorinated aromatic organic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure incorporates a fluorobenzene moiety, a common pharmacophore known to enhance metabolic stability and binding affinity, and a dimethyl acetal group, which serves as a stable protecting group for a reactive aldehyde functionality.[1][2] This unique combination makes it a valuable and versatile building block for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.

This guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, reactivity, and safe handling procedures for this compound, designed for researchers, chemists, and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These identifiers and computed values are critical for substance registration, analytical characterization, and predictive modeling of its behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 121039-98-3 | [3] |

| Molecular Formula | C₁₀H₁₃FO₂ | [3] |

| Molecular Weight | 184.21 g/mol | [3] |

| Monoisotopic Mass | 184.08995782 Da | [3] |

| Appearance | Light yellow liquid (predicted) | [4] |

| Boiling Point | 100-104 °C at 15 mmHg (for analogous 1-(2-bromoethyl)-4-fluorobenzene) | [5] |

| Density | 1.4498 g/mL at 25 °C (for analogous 1-(2-bromoethyl)-4-fluorobenzene) | [5] |

| XlogP (Predicted) | 2.2 | [3] |

| InChIKey | ICDKNFHCKJLHMN-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The most common and direct synthesis of this compound involves the acid-catalyzed acetalization of 4-fluorophenylacetaldehyde. The acetal group serves as an excellent protecting group, as it is stable to basic, organometallic, and nucleophilic reagents but can be readily removed under acidic conditions to regenerate the aldehyde.

Experimental Protocol: Synthesis via Acetalization

This protocol describes a general procedure for the synthesis of this compound.

-

Reagent Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorophenylacetaldehyde (1.0 eq), trimethyl orthoformate (1.5 eq), and anhydrous methanol (approx. 0.2 M concentration of the aldehyde).

-

Catalysis : Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (0.01-0.05 eq).

-

Expertise & Experience : The acid catalyst is essential for protonating the carbonyl oxygen of the aldehyde, which significantly increases its electrophilicity and makes it susceptible to nucleophilic attack by methanol. Trimethyl orthoformate acts as both a reagent and a dehydrating agent, reacting with the water byproduct to form methanol and methyl formate, thereby driving the reaction equilibrium toward the product side according to Le Chatelier's principle.

-

-

Reaction : Stir the mixture at room temperature or gentle heat (40-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Quenching : Upon completion, cool the reaction to room temperature and quench the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Washing & Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Acid-catalyzed synthesis of the target compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The expected data from key analytical techniques are detailed below.

| Technique | Expected Data & Interpretation |

| ¹H NMR | Aromatic Protons : Two multiplets (~7.0-7.3 ppm, 4H), exhibiting a characteristic AA'BB' splitting pattern due to the fluorine substituent. **Methine Proton (-CH(OMe)₂) **: A triplet (~4.5 ppm, 1H) due to coupling with the adjacent methylene protons. Methoxy Protons (-OCH₃) : A sharp singlet (~3.3 ppm, 6H). Methylene Protons (-CH₂-) : A doublet (~2.8 ppm, 2H) due to coupling with the methine proton. |

| ¹³C NMR | C-F Carbon : A doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) around 162 ppm.[6] Ortho Carbons : Doublets with a two-bond coupling constant (²JCF ≈ 20-25 Hz) around 115 ppm.[6] Meta Carbons : Doublets with a three-bond coupling constant (³JCF ≈ 8-10 Hz) around 130 ppm.[6] Ipso-Carbon (C-CH₂) : A doublet with a small four-bond coupling constant (⁴JCF ≈ 2-4 Hz). Acetal Carbon (-CH(OMe)₂) : A singlet around 103 ppm. Methoxy Carbons (-OCH₃) : A singlet around 53 ppm. Methylene Carbon (-CH₂-) : A singlet around 39 ppm. |

| ¹⁹F NMR | A single resonance, typically a triplet of triplets, due to coupling with the ortho and meta protons of the benzene ring. |

| Mass Spec. (EI) | Molecular Ion (M⁺) : m/z = 184.09. Key Fragments : m/z = 153 ([M-OCH₃]⁺), m/z = 109 ([F-C₆H₄-CH₂]⁺, fluorotropylium ion), m/z = 75 ([CH(OCH₃)₂]⁺). |

Expertise & Experience : The carbon-fluorine coupling constants observed in ¹³C NMR are highly diagnostic. The magnitude of the coupling constant decreases with the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J > ⁴J). Observing this specific pattern provides unambiguous confirmation of the fluorobenzene moiety and the substitution pattern.[6]

Reactivity and Synthetic Applications

This compound is a stable intermediate that offers two primary sites for chemical modification: the acetal group and the fluorinated aromatic ring.

-

Deprotection to Aldehyde : The acetal is readily hydrolyzed under mild aqueous acidic conditions (e.g., HCl, acetic acid) to regenerate the parent 4-fluorophenylacetaldehyde. This aldehyde is a precursor for various transformations, including:

-

Reductive amination to form substituted phenethylamines.

-

Wittig reactions to synthesize substituted styrenes.

-

Oxidation to form 4-fluorophenylacetic acid.

-

-

Reactions at the Aromatic Ring : The fluorobenzene ring can participate in reactions such as:

-

Nucleophilic Aromatic Substitution (SₙAr) : While fluorine is a poor leaving group in SₙAr compared to other halogens, reactions can be forced under harsh conditions or if additional activating groups are present.

-

Ortho-metalation : Directed ortho-metalation can be achieved using strong bases like organolithium reagents, allowing for subsequent functionalization at the position adjacent to the fluorine atom.

-

Role as a Synthetic Intermediate

Caption: Key reactive pathways for the title compound.

Safety and Handling

While specific toxicological data for this compound is limited, GHS hazard classifications from aggregated sources indicate potential hazards.[3] Safe handling procedures should be based on these classifications and data from structurally related compounds.[7]

GHS Hazard Statements

-

H302 : Harmful if swallowed.[3]

-

H315 : Causes skin irritation.[3]

-

H319 : Causes serious eye irritation.[3]

-

H335 : May cause respiratory irritation.[3]

Recommended Handling Protocol

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.

-

Ventilation : Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Avoiding Contact : Take precautions to avoid contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined below.

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from strong acids and oxidizing agents.[8]

-

Spills : In the event of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[7]

First-Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

In Case of Skin Contact : Immediately wash off with soap and plenty of water.[7]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical properties. Its utility stems from the stable, yet readily cleavable, acetal protecting group and the presence of a fluorinated phenyl ring, a key feature in modern drug design. A thorough understanding of its synthesis, spectroscopic signature, and reactivity is crucial for its effective application in complex organic synthesis and pharmaceutical research. Adherence to strict safety protocols is mandatory when handling this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Angene Chemical. (4-Fluorophenyl)acetaldehyde Safety Data Sheet. Available from: [Link]

-

Supporting Information for an undisclosed article. Available from: [Link]

-

Supporting Information for MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information for an undisclosed article. The Royal Society of Chemistry. Available from: [Link]

-

Angene Chemical. 2-(4-Fluorophenyl)acetaldehyde Safety Data Sheet. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

Supporting Information for an undisclosed article. The Royal Society of Chemistry. Available from: [Link]

- Mohler, F. L., et al. Mass spectra of fluorocarbons.

-

ChemWhat. 1-(2-BROMOETHYL)-4-FLUOROBENZENE. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Benzene, fluoro-. NIST Chemistry WebBook. Available from: [Link]

-

European Patent Office. Process for preparing fluorobenzene - EP 0054274 B1. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Available from: [Link]

- Google Patents. CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde.

-

Palucki, B. L., et al. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. Available from: [Link]

- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

- Google Patents. EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds.

- Google Patents. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.

-

National Institute of Standards and Technology (NIST). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 1-fluoro-4-methyl-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H13FO2 | CID 14817335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemwhat.com [chemwhat.com]

- 6. rsc.org [rsc.org]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(2,2-Dimethoxyethyl)-4-fluorobenzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2-dimethoxyethyl)-4-fluorobenzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and organic synthesis. The document elucidates its chemical structure, physicochemical properties, and detailed synthetic pathways. A step-by-step experimental protocol for a plausible and efficient synthesis is provided, accompanied by an analysis of the underlying chemical principles. Furthermore, this guide delves into the analytical characterization of the molecule using modern spectroscopic techniques and discusses its potential applications, particularly in the realm of drug discovery, where the strategic incorporation of fluorine can significantly enhance pharmacokinetic and pharmacodynamic properties.

Introduction: The Significance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for optimizing drug candidates. Organofluorine compounds frequently exhibit improved metabolic stability, enhanced lipophilicity, and modulated binding affinities, contributing to superior efficacy and bioavailability. The fluorinated aromatic compound, this compound, serves as a valuable building block in this context. Its structure combines a fluorinated phenyl ring with a protected aldehyde functionality (a dimethyl acetal), offering a versatile platform for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the fluorine atom can profoundly influence the molecule's electronic properties, pKa, and metabolic fate, making it an attractive moiety for medicinal chemists.[1] This guide aims to provide a detailed technical resource for researchers and scientists working with or considering the use of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined structure, the key features of which are a para-substituted fluorobenzene ring attached to a dimethoxyethyl group. The acetal group serves as a stable protecting group for the acetaldehyde functionality, which can be readily deprotected under acidic conditions when required for subsequent synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 105554-93-6 | |

| Molecular Formula | C₁₀H₁₃FO₂ | |

| Molecular Weight | 184.21 g/mol | |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| SMILES | COC(CC1=CC=C(C=C1)F)OC | |

| InChIKey | ICDKNFHCKJLHMN-UHFFFAOYSA-N |

Synthesis of this compound: A Plausible and Efficient Route

While multiple synthetic strategies can be envisioned for the preparation of this compound, a robust and logical two-step approach commencing from the commercially available 4-fluorophenethyl alcohol is presented here. This pathway involves the oxidation of the primary alcohol to the corresponding aldehyde, followed by the protection of the aldehyde as a dimethyl acetal.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step 1: Oxidation of 4-Fluorophenethyl Alcohol to 4-Fluorophenylacetaldehyde

The initial step involves the selective oxidation of the primary alcohol, 4-fluorophenethyl alcohol, to its corresponding aldehyde, 4-fluorophenylacetaldehyde. A variety of oxidizing agents can be employed for this transformation; however, pyridinium chlorochromate (PCC) is a mild and effective reagent that typically minimizes over-oxidation to the carboxylic acid.

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 100 mL).

-

Reagent Addition: Pyridinium chlorochromate (PCC, 1.5 equivalents) is added to the DCM, and the resulting suspension is stirred.

-

Substrate Addition: A solution of 4-fluorophenethyl alcohol (1.0 equivalent) in anhydrous DCM (20 mL) is added dropwise to the PCC suspension at room temperature.[2][3]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to yield the crude 4-fluorophenylacetaldehyde, which can be used in the next step without further purification.

Step 2: Acetalization of 4-Fluorophenylacetaldehyde

The second step involves the protection of the aldehyde functionality as a dimethyl acetal. This is typically achieved by reacting the aldehyde with an orthoformate in the presence of an acid catalyst.[4] Trimethyl orthoformate is an excellent reagent for this purpose as it also acts as a dehydrating agent, driving the reaction to completion.[5]

-

Reaction Setup: The crude 4-fluorophenylacetaldehyde from the previous step is dissolved in methanol (MeOH, 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Trimethyl orthoformate (1.2 equivalents) is added to the solution.[6]

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid, is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching and Work-up: Once the reaction is complete, the acid catalyst is neutralized by the addition of a saturated aqueous solution of sodium bicarbonate. The methanol is removed under reduced pressure.

-

Extraction: The residue is partitioned between water and diethyl ether. The aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow liquid.

Analytical Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.3 ppm due to coupling with the fluorine atom. The methoxy protons will present as a sharp singlet at approximately δ 3.3 ppm, integrating to six protons. The methylene protons adjacent to the aromatic ring will likely appear as a doublet around δ 2.8 ppm, and the methine proton of the acetal will be a triplet at approximately δ 4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the aromatic carbons, with their chemical shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The methoxy carbons will resonate around δ 53 ppm, the methylene carbon around δ 38 ppm, and the acetal carbon at approximately δ 103 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands. A strong C-F stretching band is expected in the region of 1200-1250 cm⁻¹. The C-O stretching of the acetal will appear as strong bands in the 1050-1150 cm⁻¹ range. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be present in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z 153, and a subsequent loss of formaldehyde (-CH₂O) from the acetal moiety.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The protected aldehyde functionality allows for its participation in various carbon-carbon bond-forming reactions after deprotection.

-

Pharmaceutical Synthesis: The 4-fluorophenethyl moiety is a common structural motif in a number of pharmaceutical agents. The fluorine atom can block metabolic oxidation at the para-position, leading to an improved pharmacokinetic profile.[7] The aldehyde, once deprotected, can be used in reactions such as Wittig olefination, aldol condensation, and reductive amination to build more complex molecular architectures.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of agrochemicals. This building block can be utilized in the synthesis of novel pesticides and herbicides.

-

Radiolabeled Tracers for PET Imaging: The fluorinated aromatic ring makes this compound and its derivatives potential candidates for the development of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology and neurology.[8][9]

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its straightforward and efficient synthesis, combined with the beneficial properties imparted by the fluorine atom, makes it an attractive building block for the development of novel therapeutic agents and other functional molecules. This technical guide has provided a detailed overview of its structure, properties, a plausible synthetic route, and analytical characterization, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

Gupta, O. D., & Singh, R. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]

-

Fedorov, S. N., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2333285. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenethyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]

-

Li, W., et al. (2016). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules, 21(10), 1334. [Link]

-

Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE. [Link]

-

Mori, K., & Abe, H. (2011). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of the Graduate School of Science and Engineering, Kinki University, 17, 1-4. [Link]

-

Horning, E. C., Koo, J., Fish, M. S., & Walker, G. N. (1953). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)ACRYLATE AND ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)PROPIONATE. Organic Syntheses, 33, 36. [Link]

- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040.

-

Frank, J. P., Strutton, W. R., Adade, J. K. A., & Majireck, M. M. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses, 101, 203-219. [Link]

-

Scott, D. A., DeBoef, B. (2015). A practical, automated synthesis of meta-[(18)F]fluorobenzylguanidine for clinical use. ACS Chemical Neuroscience, 6(11), 1834–1839. [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385–396. [Link]

Sources

- 1. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 2. 4-Fluorophenethyl alcohol 97 7589-27-7 [sigmaaldrich.com]

- 3. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. What is Trimethyl orthoformate?_Chemicalbook [chemicalbook.com]

- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A practical, automated synthesis of meta-[(18)F]fluorobenzylguanidine for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Fluorophenyl Group in 1-(2,2-Dimethoxyethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] This guide provides a comprehensive analysis of the reactivity of the fluorophenyl group, specifically within the context of 1-(2,2-Dimethoxyethyl)-4-fluorobenzene. This molecule serves as a valuable model system for understanding the nuanced electronic effects of fluorine and its influence on key synthetic transformations relevant to drug discovery and development. We will explore the dichotomy of fluorine's influence on electrophilic and nucleophilic aromatic substitution, delve into its role in transition-metal-catalyzed cross-coupling reactions, and provide field-proven experimental protocols. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel fluorinated compounds.

Introduction: The Strategic Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine in a drug candidate can profoundly alter its metabolic stability, lipophilicity, pKa, and binding affinity for its biological target.[1][3][4] The C-F bond is stronger than a C-H bond, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[3][5] Furthermore, the high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its interactions with protein residues and potentially enhancing binding potency.[2][3][4] The 4-fluorophenyl group is a common motif in many pharmaceuticals, including the blockbuster drug Atorvastatin (Lipitor).[6][7][8][9] Understanding the reactivity of this functional group is therefore of paramount importance for the efficient synthesis and optimization of new chemical entities.

Electronic Properties of the Fluorophenyl Group: A Duality of Effects

The reactivity of the fluorophenyl group is governed by a delicate interplay of two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond.[10][11] This effect deactivates the ring towards electrophilic attack.

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring, donating electron density.[10] This effect is most pronounced at the ortho and para positions.

The overall reactivity of fluorobenzene is a net result of these two competing forces.

Reactivity in Electrophilic Aromatic Substitution (EAS)

A common misconception is that the strong inductive withdrawal of fluorine would significantly deactivate the ring towards EAS. However, fluorobenzene exhibits reactivity that is surprisingly comparable to benzene itself in many EAS reactions.[12][13] This "anomalous" behavior can be attributed to the resonance effect partially counteracting the inductive effect.

While the overall rate of reaction may be slightly slower than that of benzene, the +M effect of fluorine strongly directs incoming electrophiles to the ortho and para positions.[10][12] In the case of this compound, the para position is already occupied by the fluorine atom, meaning that electrophilic substitution will predominantly occur at the positions ortho to the fluorine.

Logical Relationship Diagram: Directing Effects in EAS

Caption: Interplay of inductive and resonance effects of fluorine on electrophilic aromatic substitution.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the fluorine atom makes the fluorophenyl group susceptible to nucleophilic aromatic substitution, particularly when the ring is further activated by other electron-withdrawing groups.[14][15][16] In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The negative charge is delocalized, especially when electron-withdrawing groups are positioned ortho or para to the leaving group.

For this compound, while the dimethoxyethyl group is not strongly electron-withdrawing, the fluorine itself can act as a good leaving group in SNAr reactions.[16] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the electron-withdrawing nature of fluorine, rather than the breaking of the strong C-F bond.[16]

Experimental Protocol: A Representative SNAr Reaction

Objective: To replace the fluorine atom of this compound with a primary amine.

Materials:

-

This compound

-

A primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMSO, add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Workflow Diagram: SNAr Protocol

Caption: A typical workflow for a nucleophilic aromatic substitution reaction.

Utility in Transition-Metal-Catalyzed Cross-Coupling Reactions

The fluorophenyl group in this compound can also participate in various transition-metal-catalyzed cross-coupling reactions. While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions, under appropriate catalytic conditions, they can be activated. This is an area of active research, with advancements in ligand and catalyst design enabling the use of fluoroarenes as coupling partners.

Quantitative Data Summary: Comparison of Leaving Groups in Cross-Coupling

| Leaving Group | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cross-Coupling |

| F | ~116 | Low |

| Cl | ~81 | Moderate |

| Br | ~68 | High |

| I | ~51 | Very High |

Note: Relative reactivities are a generalization and can be influenced by the specific reaction conditions and catalyst system.

The Influence of the 2,2-Dimethoxyethyl Side Chain

The 2,2-dimethoxyethyl group at the 1-position of the benzene ring is an acetal. Under acidic conditions, it can be hydrolyzed to the corresponding aldehyde. This functionality can be leveraged in subsequent synthetic transformations, such as reductive amination or Wittig reactions. It is important to consider the stability of the acetal under the reaction conditions employed for transformations on the fluorophenyl ring.

Conclusion

The fluorophenyl group in this compound exhibits a rich and nuanced reactivity profile. Its behavior is a delicate balance of inductive and resonance effects, making it amenable to both electrophilic and nucleophilic aromatic substitution, as well as a potential substrate for advanced cross-coupling reactions. A thorough understanding of these principles is essential for medicinal chemists and drug development professionals seeking to harness the unique properties of fluorine in the design and synthesis of next-generation therapeutics. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for the successful application of this versatile building block in drug discovery programs.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- LE STUDIUM. Fluorine as a key element in modern drug discovery and development.

- Taylor & Francis Online. The role of fluorine in medicinal chemistry.

- ACS Publications. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.

- Bentham Science. Roles of Fluorine in Drug Design and Drug Action.

- ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF.

- National Institutes of Health.

- StackExchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?.

- BYJU'S.

- ECHEMI. Rate of EAS in chlorobenzene and fluorobenzene.

- ACS Publications.

- St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects.

- JoVE.

- ResearchGate.

- Royal Society of Chemistry. Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2.

- National Institutes of Health.

- StackExchange. Rate of EAS in chlorobenzene and fluorobenzene.

- OpenStax. 16.

- Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Wikipedia. Phenyl group.

- National Institutes of Health. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)

- MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

- Google Patents. EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds.

- Royal Society of Chemistry. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents.

- National Institutes of Health. Molecular targets of statins and their potential side effects: Not all the glitter is gold.

- ResearchGate. Atorvastatin, fluvastatin, and cerivastatin structure showing fluorophenyl ring system (red ring).

- National Institutes of Health.

-

ResearchGate. 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[4][12]imidazo[1,2-a]pyridine.

- Sci-Hub. Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenyl group - Wikipedia [en.wikipedia.org]

- 7. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. byjus.com [byjus.com]

- 15. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Utility of 1-(2,2-Dimethoxyethyl)-4-fluorobenzene in Modern Synthetic Chemistry: A Technical Guide

Introduction: The Growing Prominence of Fluorinated Building Blocks

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have proven invaluable in optimizing the performance of bioactive molecules and functional materials.[1][2] Within the arsenal of fluorinated building blocks available to the synthetic chemist, 1-(2,2-Dimethoxyethyl)-4-fluorobenzene emerges as a particularly versatile and powerful synthon. Its latent aldehyde functionality, masked as a stable dimethyl acetal, coupled with the influential 4-fluoro substituent on the aromatic ring, positions this molecule as a key intermediate for the construction of complex heterocyclic systems. This technical guide will provide an in-depth exploration of the potential applications of this compound in research, with a focus on its role in the synthesis of medicinally relevant isoquinoline and β-carboline frameworks.

Physicochemical Properties and Synthetic Accessibility

A comprehensive understanding of a building block's properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FO₂ | PubChem CID: 14817335 |

| Molecular Weight | 184.21 g/mol | PubChem CID: 14817335 |

| CAS Number | 121039-98-3 | PubChem CID: 14817335 |

| Appearance | Colorless to pale yellow liquid | Commercial Suppliers |

| Boiling Point | ~105-107 °C at 15 mmHg | Commercial Suppliers |

| Density | ~1.08 g/mL | Commercial Suppliers |

The synthesis of this compound is typically achieved through the acetalization of 4-fluorophenylacetaldehyde. This precursor, in turn, can be prepared from readily available starting materials such as 4-fluorobenzyl bromide or 4-fluorobenzyl cyanide, making the target building block accessible for laboratory and industrial scale applications.

Core Application: A Gateway to Fluorinated Heterocycles

The primary utility of this compound lies in its role as a precursor to 4-fluorophenylacetaldehyde. The dimethyl acetal serves as a robust protecting group for the aldehyde, which can be readily deprotected under acidic conditions to reveal the reactive carbonyl functionality at the desired stage of a synthetic sequence. This latent aldehyde is a key component in classic cyclization reactions for the synthesis of nitrogen-containing heterocycles.

The Bischler-Napieralski Reaction: Constructing 6-Fluoro-3,4-dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, a core scaffold in numerous alkaloids and pharmacologically active compounds.[3][4][5] The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[6]

This compound is an ideal starting material for accessing the requisite N-acyl-β-(4-fluorophenyl)ethylamines. The synthetic strategy involves the deprotection of the acetal to 4-fluorophenylacetaldehyde, followed by reductive amination and subsequent acylation to furnish the Bischler-Napieralski precursor. The electron-withdrawing nature of the fluorine atom can influence the electronics of the aromatic ring, impacting the regioselectivity and efficiency of the cyclization.

Experimental Workflow: Bischler-Napieralski Synthesis of 6-Fluoro-3,4-dihydroisoquinoline

Caption: Workflow for the synthesis of 6-fluoro-3,4-dihydroisoquinoline derivatives.

Protocol: Synthesis of 6-Fluoro-3,4-dihydroisoquinoline

Step 1: Deprotection of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone or THF), add aqueous hydrochloric acid (e.g., 3 M).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a suitable base (e.g., saturated aqueous NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluorophenylacetaldehyde. This intermediate is often used immediately in the next step without further purification due to its potential instability.

Step 2: Formation of the N-Acyl-β-(4-fluorophenyl)ethylamine Precursor

-

Dissolve the crude 4-fluorophenylacetaldehyde in a suitable solvent (e.g., methanol).

-

Add a solution of an appropriate amine (e.g., ammonia in methanol or a primary amine, 1.1 eq).

-

After stirring for a short period, add a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride) portion-wise at a reduced temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction, work up, and extract the resulting β-(4-fluorophenyl)ethylamine.

-

To a solution of the amine and a base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add the desired acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the N-acyl-β-(4-fluorophenyl)ethylamine, which can be purified by column chromatography.

Step 3: Bischler-Napieralski Cyclization

-

To a solution of the N-acyl-β-(4-fluorophenyl)ethylamine in an anhydrous solvent (e.g., acetonitrile or toluene), add the dehydrating agent (e.g., phosphorus oxychloride, 2-3 eq) at 0 °C.

-

Heat the reaction mixture to reflux and monitor for the consumption of the starting material.

-

Cool the reaction mixture and carefully quench by pouring it onto ice.

-

Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or NaOH) and extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 6-fluoro-3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction: Accessing Fluorinated β-Carbolines

The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and a carbonyl compound, typically an aldehyde, to form a tetrahydroisoquinoline or, in the case of tryptamines, a tetrahydro-β-carboline.[1][7] This reaction is of immense importance in the synthesis of indole alkaloids and other neurologically active compounds.

The deprotected 4-fluorophenylacetaldehyde from this compound can be reacted with tryptamine or its derivatives under acidic conditions to yield 1-(4-fluorobenzyl)-1,2,3,4-tetrahydro-β-carbolines. The fluorine substituent can modulate the pharmacological properties of the resulting β-carboline, potentially leading to new therapeutic agents for neurological disorders.

Experimental Workflow: Pictet-Spengler Synthesis of a 1-(4-Fluorobenzyl)-tetrahydro-β-carboline

Caption: Workflow for the Pictet-Spengler synthesis of a fluorinated β-carboline.

Protocol: Synthesis of 1-(4-Fluorobenzyl)-1,2,3,4-tetrahydro-β-carboline

-

Prepare 4-fluorophenylacetaldehyde from this compound as described in Step 1 of the Bischler-Napieralski protocol.

-

To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add the crude 4-fluorophenylacetaldehyde (1.1 eq).

-

Add an acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a base (e.g., saturated aqueous NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 1-(4-fluorobenzyl)-1,2,3,4-tetrahydro-β-carboline.

Applications in Agrochemical Synthesis

The utility of this compound is not limited to medicinal chemistry. The incorporation of fluorinated phenyl groups is a common strategy in the design of modern agrochemicals, such as fungicides and herbicides.[2][8] The 4-fluorophenyl moiety can enhance the efficacy and metabolic stability of these compounds. The reactive aldehyde derived from this building block can participate in various condensation and cyclization reactions to construct the core structures of active agrochemical ingredients. While specific examples are proprietary, the general synthetic principles outlined above are directly applicable to the synthesis of novel agrochemical candidates.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for organic synthesis. Its ability to serve as a stable precursor to 4-fluorophenylacetaldehyde makes it a key intermediate in the construction of fluorinated isoquinoline and β-carboline ring systems through well-established and robust reactions like the Bischler-Napieralski and Pictet-Spengler reactions. The strategic introduction of the 4-fluorophenyl moiety can significantly impact the biological properties of the target molecules, offering a powerful tool for researchers in drug discovery and agrochemical development. As the demand for more sophisticated and effective fluorinated compounds continues to grow, the importance of synthons like this compound in enabling innovative molecular design is set to increase.

References

- K. Ozols, Y. -S. Jang, N. Cramer, Asymmetric C–H Functionalization in the Presence of Cobalt(III)-Complexes Equipped with Trisubstituted Chiral Cyclopentadienyl Ligands Enables the Synthesis of Dihydroisoquinolones from N-Chlorobenzamides with a Broad Range of Alkenes. J. Am. Chem. Soc.2019, 141, 5675-5680.

- E. Awuah, A. Capretta, Microwave-Assisted Bischler-Napieralski or Pictet-Spengler Reactions for the Synthesis of Substituted Isoquinoline Libraries. J. Org. Chem.2010, 75, 5627-5634.

- M. Movassaghi, M. D.

-

Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

- WO2013003315A2 - Methods for preparing isoquinolines - Google Patents. (n.d.).

-

Bischler–Napieralski reaction - Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Pictet-Spengler Reaction - Common Conditions. (n.d.). Retrieved January 15, 2026, from [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved January 15, 2026, from [Link]

- JP2018070562A - Preparation of 4-fluoroisoquinoline - Google Patents. (n.d.).

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 3. grokipedia.com [grokipedia.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

Stability of 1-(2,2-Dimethoxyethyl)-4-fluorobenzene under different conditions

An In-depth Technical Guide to the Stability of 1-(2,2-Dimethoxyethyl)-4-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound, a key intermediate in pharmaceutical synthesis. The document elucidates the molecule's inherent structural liabilities, predicts degradation pathways under various stress conditions, and offers detailed, field-proven protocols for conducting forced degradation studies. By integrating mechanistic rationale with practical experimental design, this guide serves as an essential resource for ensuring the quality, purity, and stability of this compound throughout the drug development lifecycle.

Introduction: The Imperative of Stability Analysis

This compound, also known as 4-fluorophenylacetaldehyde dimethyl acetal, is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The presence of two distinct functional moieties—a dimethyl acetal and a fluorinated aromatic ring—governs its reactivity and stability profile. Understanding the chemical stability of such intermediates is not merely a regulatory formality; it is a cornerstone of robust process development and ensures the purity and safety of the final drug product.[4][5]

Forced degradation, or stress testing, is the systematic investigation of a molecule's stability under conditions more severe than accelerated storage.[4][6] These studies are critical for:

-

Identifying likely degradation products. [4]

-

Elucidating degradation pathways. [4]

-

Developing and validating stability-indicating analytical methods. [6]

-

Informing decisions on formulation, packaging, and storage conditions. [4][5]

This guide will focus on the principal degradation pathway for this molecule—acid-catalyzed hydrolysis of the acetal group—while also considering the stability contributions of the robust fluorophenyl ring.

Molecular Structure and Inherent Stability Characteristics

The stability of this compound (Figure 1) is dictated by its two primary functional groups.

-

The Dimethyl Acetal Group: This is the most reactive part of the molecule. Acetals serve as protecting groups for aldehydes and are known to be stable under neutral and basic conditions but are highly susceptible to hydrolysis under acidic conditions.[7][8] The reaction is reversible and requires an acid catalyst to proceed at a significant rate.[9]

-

The 4-Fluorophenyl Group: The aromatic ring substituted with fluorine is chemically robust. The carbon-fluorine bond is the strongest single bond in organic chemistry. This substitution enhances the thermal stability and chemical resistance of the aromatic ring.[10][11] While enzymatic degradation pathways exist for fluorinated aromatics, they are generally resistant to the chemical stress conditions typically employed in pharmaceutical forced degradation studies.[12][13][14]

Therefore, the primary stability concern for this molecule is its hydrolytic lability in an acidic environment.

Primary Degradation Pathway: Acid-Catalyzed Acetal Hydrolysis

The central mechanism of degradation for this compound is the acid-catalyzed hydrolysis of the acetal to yield 4-fluorophenylacetaldehyde and two equivalents of methanol.

Mechanism of Degradation

The reaction proceeds via a well-established A-1 mechanism, which involves a series of protonation and substitution steps.[8][15]

-

Protonation: An acid catalyst (H₃O⁺) protonates one of the methoxy oxygen atoms, converting the methoxy group into a good leaving group (methanol).[7][16]

-

Formation of Oxonium Ion: The protonated intermediate loses a molecule of methanol, forming a resonance-stabilized oxonium ion. This step is typically the rate-determining step.[8]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[7]

-

Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate.[7]

-

Repeat and Eliminate: The process repeats—the hydroxyl group of the hemiacetal is protonated, water is eliminated, and the final aldehyde product, 4-fluorophenylacetaldehyde, is formed.

This entire process is an equilibrium that can be driven toward the aldehyde product by using a large excess of water.[9]

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

Recommended Forced Degradation Studies

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be performed. The goal is to achieve a target degradation of 5-20% to ensure that potential degradants are formed at a sufficient concentration for detection and identification without destroying the molecule entirely.[17]

Experimental Workflow

The general workflow for conducting these studies is systematic, ensuring data integrity and the development of a robust, stability-indicating analytical method.

Caption: General experimental workflow for forced degradation.

Stress Conditions & Protocols

The following table summarizes the recommended stress conditions. For each study, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

| Stress Condition | Protocol Details | Expected Outcome |

| Acid Hydrolysis | Dissolve compound in a suitable solvent (e.g., acetonitrile). Treat with 0.1 M HCl. Heat at 60 °C for 24-48 hours. Neutralize with an equivalent amount of NaOH before analysis. | High Degradation Expected. Primary degradant: 4-fluorophenylacetaldehyde. |

| Base Hydrolysis | Dissolve compound in a suitable solvent. Treat with 0.1 M NaOH. Heat at 60 °C for 24-48 hours. Neutralize with an equivalent amount of HCl before analysis. | No Significant Degradation Expected. Acetals are stable to base.[8] |

| Oxidative Stress | Dissolve compound in a suitable solvent. Treat with 3% H₂O₂ at room temperature for 24 hours. | Low to No Degradation Expected. The acetal and fluorophenyl groups are generally resistant to mild oxidation. |

| Thermal Stress | Store the solid compound at 80 °C for 7 days. Also, heat a solution of the compound (e.g., in acetonitrile/water) at 80 °C for 7 days. | No Significant Degradation Expected. The fluorinated aromatic ring confers high thermal stability.[11] |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). | No Significant Degradation Expected. The fluorophenyl moiety is generally photostable. |

Step-by-Step Protocol: Acid Hydrolysis

This protocol details the most critical stress test for this molecule.

-

Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10.0 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Stress Sample Preparation: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of 1.0 M HCl. Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final acid concentration of 0.1 M.

-

Control Sample Preparation: Prepare a control sample similarly but replace the 1.0 M HCl with 1.0 mL of water.

-

Incubation: Cap the flasks and place them in a water bath or oven maintained at 60 °C. Withdraw aliquots at specific time points (e.g., 2, 8, 24, 48 hours).

-

Sample Quenching & Analysis: At each time point, withdraw 1.0 mL of the stressed solution, transfer to an HPLC vial, and immediately add 100 µL of 1.0 M NaOH to neutralize the acid. Analyze immediately by the stability-indicating HPLC method.

Analytical Method Development

A stability-indicating analytical method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound.[18]

Recommended HPLC-UV Method

A reversed-phase HPLC method is recommended for monitoring the stability of this compound.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase ensures good peak shape for acidic degradants and the parent compound. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good elution strength. |

| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditions. | A gradient is necessary to elute the more non-polar parent compound and any potential unknown degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm | The fluorophenyl ring provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | Standard volume to avoid column overload. |

Method Validation: To confirm the method is stability-indicating, analyze the stressed samples. The method should demonstrate baseline resolution between the parent peak and the main degradant peak (4-fluorophenylacetaldehyde). Peak purity should be assessed using a photodiode array (PDA) detector.

Summary of Stability Profile and Recommendations

Based on its chemical structure and the results of forced degradation studies, the stability profile of this compound can be summarized as follows:

-

Primary Liability: Highly susceptible to degradation under acidic conditions via hydrolysis of the acetal group.

-

High Stability: Stable under basic, oxidative, thermal, and photolytic conditions.

Storage and Handling Recommendations:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19] Protect from acids.

-

Handling: Avoid contact with strong acids. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]

Conclusion

This compound is a chemically robust molecule with a single, well-defined stability liability: acid-catalyzed hydrolysis. Its fluorinated aromatic ring imparts significant stability against oxidative, thermal, and photolytic stress. By understanding this profile and employing the systematic forced degradation and analytical methodologies outlined in this guide, researchers and drug development professionals can ensure the integrity of this key intermediate, mitigating risks to process efficiency and final product quality.

References

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-63. [Link]

-

Fiedler, L., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(49), 33837–33847. [Link]

-

Fiedler, L., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC, NIH. [Link]

-

Norris, J. (2018). Hydrolysis of acetals. YouTube. [Link]

-

ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]

- Gall, J. F. (1961). Fluorination of aromatic compounds.

-

Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

-

Oltmanns, R. H., et al. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 55(10), 2499-2504. [Link]

-

Carvalho, G., et al. (2006). Degradation of fluorobenzene by Rhizobiales strain F11 via ortho cleavage of 4-fluorocatechol and catechol. Applied and Environmental Microbiology, 72(8), 5620-5623. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Carvalho, G., et al. (2006). Degradation of fluorobenzene by Rhizobiales strain F11 via ortho cleavage of 4-fluorocatechol and catechol. PubMed. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

EPA. (n.d.). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of fluorobenzenes.

-

Carvalho, G., et al. (2006). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. PMC, NIH. [Link]

- Google Patents. (n.d.). Preparation method of 3-methoxy-4-fluorobenzaldehyde.

-

European Patent Office. (n.d.). Process for preparing fluorobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of fluorobenzene.

- Google Patents. (n.d.). Synthetic method of 1,2,4-trifluorobenzene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0003344B1 - Process for the preparation of fluor benzenes - Google Patents [patents.google.com]

- 3. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.rug.nl [pure.rug.nl]

- 13. Degradation of fluorobenzene by Rhizobiales strain F11 via ortho cleavage of 4-fluorocatechol and catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. carlroth.com [carlroth.com]

- 20. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to 1-(2,2-Dimethoxyethyl)-4-fluorobenzene: Synthesis, Applications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2-Dimethoxyethyl)-4-fluorobenzene, a key fluorinated aromatic building block, holds significant importance in the landscape of modern medicinal chemistry. Its unique structural features, combining a reactive masked aldehyde with a fluorinated phenyl ring, make it a valuable precursor in the synthesis of complex pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, synthesis strategies, critical role in drug development—most notably in the synthesis of the antiemetic drug Aprepitant—and detailed analytical and purification protocols. This document is intended to serve as a vital resource for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical development, offering both theoretical insights and practical, field-proven methodologies.

Chemical Identity and Physicochemical Properties

This compound is an organic compound that serves as a stable and versatile intermediate in multi-step organic syntheses. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a common strategy in drug design. The dimethoxyethyl group is a protected form of an acetaldehyde moiety, which can be unmasked under acidic conditions to reveal a reactive aldehyde for subsequent chemical transformations.

Synonyms and Identifiers

To ensure clarity and facilitate literature searches, a comprehensive list of synonyms and identifiers for this compound is provided below.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 121039-98-3[1] |

| Molecular Formula | C₁₀H₁₃FO₂[1] |

| Molecular Weight | 184.21 g/mol [1] |

| Synonyms | 4-Fluorophenylacetaldehyde dimethylacetal[1] |

| Benzene, 1-(2,2-dimethoxyethyl)-4-fluoro- | |

| DTXSID50564369[1] |

Physicochemical Data

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value | Source |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 184.08995782 Da | PubChem[1] |

| Monoisotopic Mass | 184.08995782 Da | PubChem[1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the acetal and the introduction of the fluorophenyl group. The choice of a particular synthetic route will often depend on the availability of starting materials, scalability, and desired purity.

Conceptual Synthesis Workflow

A logical and commonly employed strategy involves the protection of a precursor aldehyde or the construction of the dimethoxyethyl side chain on a pre-existing fluorinated aromatic ring.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Grignard-based Synthesis

This protocol outlines a plausible and efficient method for the synthesis of this compound starting from 4-fluorobenzyl chloride. This method leverages the formation of a Grignard reagent, a powerful tool for carbon-carbon bond formation.

Step 1: Preparation of 4-Fluorobenzylmagnesium Chloride (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be thoroughly flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents).

-

Initiation: A small crystal of iodine can be added to activate the magnesium surface. A solution of 4-fluorobenzyl chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel.

-

Grignard Formation: A small portion of the 4-fluorobenzyl chloride solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle reflux and the disappearance of the iodine color. The remaining 4-fluorobenzyl chloride solution is then added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Trimethyl Orthoformate and Acetal Formation

-

Electrophile Addition: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath. A solution of trimethyl orthoformate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification

-

Distillation: The crude this compound is purified by vacuum distillation to obtain a colorless oil.

Application in Drug Development: The Synthesis of Aprepitant (Emend®)

This compound is a crucial building block in the synthesis of Aprepitant, a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[2] The fluorophenyl moiety of this building block is incorporated into the final drug structure.

Role in the Aprepitant Synthetic Pathway

In the synthesis of Aprepitant, the acetal group of this compound is typically hydrolyzed to the corresponding 4-fluorophenylacetaldehyde. This aldehyde then undergoes a key reaction, such as a Pictet-Spengler type reaction or a related condensation, to form the core morpholine structure of Aprepitant.[3][4]

Caption: The role of this compound in the synthesis of Aprepitant.

Experimental Protocol: Deprotection to 4-Fluorophenylacetaldehyde

This protocol describes the deprotection of the acetal to the corresponding aldehyde, a critical step before its incorporation into the Aprepitant core.

-

Reaction Setup: this compound is dissolved in a mixture of acetone and water.

-

Acid Catalyst: A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, is added to the solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Workup: Upon completion, the reaction mixture is neutralized with a mild base, such as sodium bicarbonate solution.

-

Extraction: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-